molecular formula C16H18N2O B5671825 N-(4-isopropylphenyl)-N'-phenylurea

N-(4-isopropylphenyl)-N'-phenylurea

Cat. No.: B5671825
M. Wt: 254.33 g/mol
InChI Key: ODDWEVPLPZZKGC-UHFFFAOYSA-N
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Description

Contextualization of Substituted Urea (B33335) Derivatives in Modern Chemistry and Interdisciplinary Sciences

Substituted urea derivatives are a class of organic compounds characterized by a central urea core with various substituent groups attached to its nitrogen atoms. This structural versatility allows for a wide array of chemical and physical properties, making them valuable in numerous scientific fields. nih.govacs.orgresearchgate.net In medicinal chemistry, the urea functional group is a "privileged structure" due to its ability to form stable hydrogen bonds with biological targets like proteins and enzymes. researchgate.netresearchgate.netnih.gov This has led to their incorporation into a variety of clinically approved drugs, including anticancer, antibacterial, and antiviral agents. nih.govresearchgate.netresearchgate.net Beyond pharmaceuticals, substituted ureas are integral to agriculture as herbicides and pesticides, and in materials science for the synthesis of polymers and resins. ontosight.aichemicalbook.comontosight.ai

Historical Trajectories and Evolution of Academic Inquiry into Phenylurea Compounds

The study of phenylurea compounds, a subset of substituted ureas containing a phenyl group, has a rich history. ontosight.ai Initially explored for their biological activity in agriculture, compounds like linuron (B1675549) and diuron (B1670789) became widely used herbicides that function by inhibiting photosynthesis in weeds. ontosight.airesearchgate.net The first synthesis of N-benzoyl-N'-phenylurea, a parent compound for many insecticides, occurred in 1965. wikipedia.org This discovery spurred further research into benzoylphenylureas, which were found to be effective insect growth regulators by disrupting the molting process. wikipedia.org Over time, the focus of phenylurea research has expanded significantly. ontosight.ai Today, scientists are investigating their potential in medicine, with studies exploring their efficacy as anticancer, anti-inflammatory, and anticonvulsant agents. researchgate.netdrugbank.com This evolution reflects a broader trend in chemical research, where compounds initially developed for one application are repurposed and optimized for entirely new and diverse scientific pursuits.

Fundamental Research Questions and Objectives Pertaining to N-(4-isopropylphenyl)-N'-phenylurea

The specific structural features of this compound—namely the isopropylphenyl and phenyl groups attached to the urea core—give rise to a unique set of research questions. A primary objective is to fully elucidate its chemical and physical properties, such as its melting point, solubility, and spectroscopic characteristics. Understanding these fundamental properties is crucial for developing efficient synthesis and purification methods.

Chemical and Physical Properties

The properties of this compound are dictated by its molecular structure, which features a central urea moiety flanked by a 4-isopropylphenyl group and a phenyl group.

PropertyValue/DescriptionReference
Molecular Formula C₁₆H₁₈N₂OInferred from structure
Molecular Weight 254.33 g/mol Inferred from structure
Appearance Expected to be a solid at room temperature. ontosight.ai
Solubility The phenyl and isopropyl groups suggest some degree of hydrophobicity and lipophilicity, influencing its solubility in various organic solvents. ontosight.ai
Hydrogen Bonding The urea core contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), enabling strong intermolecular interactions. ontosight.ai

This table is based on general properties of similar phenylurea compounds and may not represent experimentally verified data for this compound specifically.

Synthesis of this compound

The synthesis of N,N'-disubstituted ureas like this compound can be achieved through several established methods in organic chemistry. A common and direct approach involves the reaction of an isocyanate with an amine.

In the case of this compound, two primary pathways are feasible:

Pathway 1: The reaction of 4-isopropylphenyl isocyanate with aniline (B41778).

Pathway 2: The reaction of phenyl isocyanate with 4-isopropylaniline (B126951).

Both routes involve the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isocyanate group, forming the stable urea linkage. The choice of pathway may depend on the commercial availability and cost of the starting materials.

Alternative methods for urea synthesis exist, such as the use of phosgene (B1210022) or its derivatives, though these are often avoided due to the high toxicity of the reagents. nih.gov More modern and safer approaches are continuously being developed, including catalytic methods that utilize carbon dioxide as a C1 source.

Research Findings and Applications

While specific research exclusively focused on this compound is emerging, the broader class of N,N'-diarylureas has been the subject of extensive investigation, providing a strong basis for its potential applications.

Many diarylurea derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net The urea moiety is crucial for binding to the active sites of protein kinases, which are often dysregulated in cancer. For example, the drug Sorafenib, a diarylurea, is a potent kinase inhibitor used in cancer therapy. researchgate.net The structural similarity of this compound to these active compounds makes it a promising candidate for anticancer drug discovery.

In the field of agrochemicals , phenylurea compounds have a long history of use as herbicides. researchgate.net They typically act by inhibiting Photosystem II, a key complex in the photosynthetic electron transport chain of plants. While the herbicidal activity of this compound itself is not widely documented, it is a known transformation product of the herbicide isoproturon (B30282). nih.gov

Furthermore, the ability of the urea group to form strong and directional hydrogen bonds makes these compounds interesting for applications in supramolecular chemistry and materials science . They can self-assemble into well-defined nanostructures, such as tapes and sheets, which can be utilized in the development of gels, liquid crystals, and other functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12(2)13-8-10-15(11-9-13)18-16(19)17-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDWEVPLPZZKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interactions and Biological Activities of N 4 Isopropylphenyl N Phenylurea Analogs Non Clinical Focus

Fundamental Mechanisms of Action at the Molecular and Cellular Level (Excluding Human Clinical Data)

The primary mode of action for many phenylurea herbicides involves the disruption of fundamental biological processes, most notably photosynthesis in plants. This activity is a direct result of their interaction with key macromolecular complexes.

Interaction with Biological Macromolecules and Binding Site Characterization (e.g., enzyme active sites, plant photosystems)

Phenylurea herbicides, as a class, are well-documented inhibitors of photosystem II (PSII), a critical enzyme complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis. Their inhibitory action is based on their ability to block the photosynthetic electron transfer chain. These herbicides bind to the QB binding niche on the D1 protein of the PSII complex, which disrupts the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This interruption of electron transport halts CO2 fixation and the production of ATP, ultimately leading to plant death. While specific binding site characterization for N-(4-isopropylphenyl)-N'-phenylurea is not extensively detailed in publicly available research, its structural similarity to other potent phenylurea herbicides, such as isoproturon (B30282), strongly suggests a comparable mechanism of action. The N-(4-isopropylphenyl) group is a key structural feature that influences the binding affinity of these molecules to their target site.

Elucidation of Signaling Pathway Modulation and Cellular Responses (e.g., plant metabolic pathways)

The inhibition of photosynthetic electron transport by this compound analogs triggers a cascade of cellular responses in plants. The immediate effect is a halt in carbon fixation and energy production. This disruption in energy balance leads to the generation of reactive oxygen species (ROS), which can cause significant oxidative damage to cellular components, including lipids, proteins, and nucleic acids. The accumulation of ROS can, in turn, initiate downstream signaling pathways related to stress responses and programmed cell death. However, specific studies detailing the precise signaling pathways modulated by this compound in plants are limited. Further research is needed to fully elucidate the complex network of cellular signals that are activated or suppressed following exposure to this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR and QSAR studies have been instrumental in identifying the key molecular features that govern their efficacy as, for example, herbicides.

Influence of Substituent Variation on Target Interaction and Efficacy (e.g., herbicidal activity, enzyme inhibition in non-human systems)

Variations in the substituents on the phenyl rings of this compound analogs have a profound impact on their biological activity. Studies on related phenylurea compounds have demonstrated several key principles:

Position of Substituents: The position of substituents on the phenyl ring is critical. For many phenylurea derivatives, compounds with substitutions at the 4-position (para) of the phenyl ring tend to exhibit higher activity compared to those with substitutions at the 2-position (ortho), which may be due to steric hindrance at the ortho position.

Nature of Substituents: The electronic properties of the substituents are also important. The presence of electron-withdrawing groups on the phenyl ring can enhance herbicidal activity.

The Isopropyl Group: The isopropyl group at the 4-position of one of the phenyl rings is a significant feature. In the related herbicide isoproturon (3-(4-isopropylphenyl)-1,1-dimethylurea), the isopropyl group is known to influence its rate of biodegradation, suggesting its importance in molecular interactions. nih.gov The size and lipophilicity of this group likely play a crucial role in the molecule's ability to bind to its target site within the PSII complex.

The following table summarizes the general influence of substituent variations on the herbicidal activity of phenylurea derivatives, which can be extrapolated to this compound analogs.

Substituent PositionGeneral Effect on Herbicidal ActivityLikely Reason
4-position (para) Generally enhances activityOptimal fit within the binding site
2-position (ortho) Often reduces activitySteric hindrance
Electron-withdrawing groups Can increase activityFavorable electronic interactions at the target site
Bulky alkyl groups (e.g., isopropyl) Influences binding and metabolismAffects lipophilicity and steric fit

Computational Approaches in SAR and QSAR Modeling

Computational methods are valuable tools for understanding the SAR of phenylurea herbicides and for designing new, more effective compounds. QSAR models for various phenylurea and sulfonylurea herbicides have been developed, which correlate the chemical structures of these compounds with their biological activities. rsc.org These models often utilize molecular descriptors such as:

Hydrophobicity (logP): This descriptor is crucial as the compound needs to traverse cellular membranes to reach its target site in the chloroplasts.

Steric Parameters (e.g., molecular volume, surface area): These parameters relate to the size and shape of the molecule and are critical for a good fit within the binding pocket of the target enzyme.

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents and are important for the electronic interactions between the herbicide and its target.

Molecular docking studies can also be employed to simulate the binding of this compound analogs to the D1 protein of PSII. These simulations can provide insights into the specific amino acid residues involved in the binding and can help to explain the observed SAR trends.

Comparative Analysis of Biological Activities Across Phenylurea Subclasses

The biological activity of phenylurea compounds can vary significantly depending on the nature of the substitutions on the urea (B33335) nitrogen atoms. A comparative analysis of different subclasses provides valuable insights into the structural requirements for activity.

This compound belongs to the subclass of N,N'-diarylureas . These compounds, where both urea nitrogens are attached to aryl (phenyl) groups, have been shown to possess a range of biological activities. nih.gov In the context of herbicidal action, the presence of two aryl groups allows for a wide range of electronic and steric modifications to optimize binding to the target site.

Another major subclass is the N-aryl-N'-alkylureas , which includes well-known herbicides like isoproturon (N-(4-isopropylphenyl)-N',N'-dimethylurea) and diuron (B1670789) (N'-(3,4-dichlorophenyl)-N,N-dimethylurea). In these compounds, one nitrogen is attached to a phenyl group, while the other is attached to one or two alkyl groups. The nature and size of the alkyl groups significantly influence the compound's properties, including its solubility and binding affinity.

A general comparison of these two subclasses is presented in the table below:

Phenylurea SubclassGeneral Structural FeatureKey Characteristics Influencing Biological Activity
N,N'-Diarylureas Two aryl groups attached to the urea nitrogensAllows for extensive modification of electronic and steric properties on both sides of the urea bridge.
N-Aryl-N'-alkylureas One aryl and one or two alkyl groups attached to the urea nitrogensThe nature and size of the alkyl groups significantly impact solubility, lipophilicity, and binding affinity.

The specific biological activity of a given phenylurea derivative is a complex interplay of its physicochemical properties, which are determined by the specific combination of substituents on the urea core.

Advanced Analytical Methodologies for the Detection and Quantification of N 4 Isopropylphenyl N Phenylurea

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating N-(4-isopropylphenyl)-N'-phenylurea from complex matrices and quantifying its concentration. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.

HPLC is a versatile and widely used technique for the analysis of phenylurea compounds. The development of a robust HPLC method involves the careful optimization of several parameters to ensure accurate and reliable results.

Method Development: A typical HPLC method for this compound involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. chromatographyonline.comresearchgate.net The mobile phase, a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is optimized to achieve good separation from other components in the sample. chromatographyonline.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to effectively separate a wide range of compounds with different polarities. rsc.org Detection is commonly performed using a UV detector, as the phenylurea structure absorbs ultraviolet light. chromatographyonline.com For enhanced selectivity and sensitivity, a photodiode array (PDA) detector or a mass spectrometer (MS) can be coupled with the HPLC system. rsc.org

Validation: Method validation is a critical step to ensure the reliability of the analytical data. According to the International Council for Harmonisation (ICH) guidelines, validation includes assessing parameters such as specificity, linearity, precision, accuracy, and robustness. nih.gov

Specificity ensures that the analytical signal corresponds only to this compound and is not affected by other components in the sample matrix. nih.gov

Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a linear relationship between concentration and detector response. nih.gov

Precision refers to the closeness of repeated measurements and is assessed at two levels: intraday precision (within the same day) and interday precision (on different days). sci-hub.se

Accuracy is the measure of how close the experimental value is to the true value and is often determined by recovery studies in spiked samples. sci-hub.se

Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or flow rate. nih.gov

Validation ParameterTypical Acceptance Criteria
SpecificityNo interference at the retention time of the analyte.
Linearity (Correlation Coefficient, r²)≥ 0.99
Precision (% Relative Standard Deviation, %RSD)≤ 2%
Accuracy (% Recovery)98-102%

This table provides an interactive overview of typical HPLC method validation parameters and their acceptance criteria.

For the detection of trace amounts of this compound, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique. researchgate.net GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The successful analysis of some phenylurea compounds by GC may require a derivatization step to increase their volatility and thermal stability. nih.gov Methylation is a common derivatization technique used for this purpose. nih.gov The resulting derivatives are more amenable to GC analysis, leading to improved peak shape and sensitivity.

GC-MS offers high sensitivity and selectivity, making it ideal for trace analysis in complex environmental or biological samples. researchgate.net The mass spectrum of this compound provides a unique fragmentation pattern, which serves as a fingerprint for its identification. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific fragment ions of the target compound, further enhancing sensitivity and reducing background noise.

Spectroscopic and Spectrophotometric Approaches for Detection and Structural Analysis

Spectroscopic and spectrophotometric methods are invaluable for the detection and detailed structural analysis of this compound.

UV-Vis Spectrophotometry: this compound exhibits characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum due to the presence of the phenyl and urea (B33335) chromophores. This property is exploited in UV-Vis spectrophotometry for its quantification. rsc.org While UV-Vis spectroscopy is a simple and cost-effective technique, it can sometimes lack selectivity in complex mixtures. rsc.org To overcome this, chemometric techniques, such as multivariate curve resolution, can be applied to the spectral data to differentiate the analyte signal from interfering substances. rsc.org

Infrared (IR) Spectrophotometry: Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to N-H stretching, C=O (amide I) stretching, and C-N stretching vibrations of the urea linkage, as well as absorptions from the aromatic rings. This information is highly useful for confirming the identity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules like this compound. numberanalytics.com While basic 1D NMR (¹H and ¹³C) is used for initial identification, advanced 2D NMR techniques provide deeper insights into the molecular framework. researchgate.netresearchgate.net

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the molecule's structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons (¹H-¹³C), providing a powerful method for assigning carbon signals based on known proton assignments. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformation of the molecule in solution. diva-portal.org

These advanced NMR methods, often used in combination, allow for the unambiguous assignment of all proton and carbon signals and provide a comprehensive understanding of the molecule's connectivity and spatial arrangement. researchgate.net

NMR TechniqueInformation Provided
¹H NMRInformation about the different types of protons and their neighboring protons.
¹³C NMRInformation about the different types of carbon atoms in the molecule.
COSYShows which protons are coupled to each other (typically through 2-3 bonds).
HSQCCorrelates protons directly to the carbons they are attached to.
HMBCCorrelates protons to carbons over multiple bonds (2-3 bonds).
NOESYShows which protons are close to each other in space, regardless of bonding.

This interactive table summarizes the information obtained from various NMR spectroscopic techniques for the structural elucidation of this compound.

Development of Molecularly Imprinted Polymers (MIPs) and Biosensors for Selective Recognition

The development of highly selective recognition elements is a growing area of interest for the detection of specific compounds. Molecularly imprinted polymers (MIPs) and biosensors represent innovative approaches for the selective binding and detection of this compound.

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a target molecule (the template). researchgate.net For this compound, a "dummy template" with a similar structure, such as N-(4-isopropylphenyl)-N'-butyleneurea, can be used to create selective binding sites in the polymer. capes.gov.br The resulting MIP can then be used as a selective sorbent in solid-phase extraction (SPE) to isolate the target compound from complex samples before analysis by techniques like HPLC. nih.gov The selectivity of MIPs makes them highly valuable for sample cleanup and pre-concentration. researchgate.net

Biosensors: Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal upon binding to a target analyte. While specific biosensors for this compound are still an emerging area of research, the principles of biosensor design could be applied. For instance, antibodies or enzymes that specifically interact with the compound could be immobilized on a transducer surface. The binding event would then be converted into an electrical, optical, or mass-based signal, allowing for rapid and sensitive detection. The development of such biosensors holds promise for real-time monitoring applications.

Sample Preparation Methodologies and Matrix Effects in Environmental and Agricultural Samples

The accurate detection and quantification of this compound in environmental and agricultural matrices are critically dependent on effective sample preparation. These complex matrices, including soil, water, and plant tissues, contain a multitude of interfering compounds that can obscure the analytical signal of the target analyte. Therefore, robust sample preparation methodologies are essential to isolate this compound, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of method is often a balance between achieving high recovery rates, minimizing matrix effects, and considering practical aspects such as solvent consumption and sample throughput.

A primary challenge in the analysis of environmental and agricultural samples is the "matrix effect," which refers to the alteration of the analytical signal of the target analyte due to the co-eluting matrix components. These effects can either enhance or suppress the signal, leading to inaccurate quantification. Consequently, the development and validation of analytical methods must include a thorough evaluation of matrix effects and the implementation of strategies to mitigate them.

Commonly employed sample preparation techniques for the extraction and clean-up of this compound from various matrices include solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DLLME).

Solid-phase extraction is a widely utilized technique for sample preparation. nih.gov It involves passing a liquid sample through a sorbent material that retains the analyte of interest. nih.gov The interfering compounds are washed away, and the analyte is subsequently eluted with a small volume of an appropriate solvent. nih.gov This process not only cleans up the sample but also concentrates the analyte.

Dispersive liquid-liquid microextraction is another effective technique that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. nih.gov This creates a cloudy solution with a large surface area between the fine droplets of the extraction solvent and the sample, facilitating rapid extraction of the analyte. nih.gov

The selection of the appropriate sample preparation method is contingent on the specific matrix and the analytical instrument being used. The following table summarizes various sample preparation methodologies that can be applied to the analysis of this compound in different sample types.

Sample Type Extraction Technique Key Parameters Purpose
WaterSolid-Phase Extraction (SPE)Sorbent type (e.g., C18, HLB), pH of the sample, elution solvent.Concentration and clean-up.
Soil/SedimentQuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)Extraction solvent (e.g., acetonitrile), salting-out salts (e.g., MgSO4, NaCl), dispersive SPE sorbent (e.g., PSA, C18).Extraction and removal of matrix components like fatty acids and pigments.
Plant MaterialLiquid-Solid Extraction followed by SPEExtraction solvent (e.g., methanol, acetone), SPE clean-up sorbents.Extraction from complex plant matrix and subsequent purification.
Agricultural RunoffDispersive Liquid-Liquid Microextraction (DLLME)Extraction solvent (e.g., tetrachloroethylene), disperser solvent (e.g., acetone), pH of the sample.Rapid extraction and preconcentration from aqueous samples.

Table 1: Overview of Sample Preparation Methodologies for this compound Analysis

Matrix effects are a significant concern in the analysis of this compound, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). To address this, several strategies can be employed. One common approach is the use of matrix-matched calibration standards. This involves preparing the calibration standards in an extract of a blank matrix (a sample of the same type that is free of the analyte) to mimic the matrix effects observed in the actual samples.

Another effective strategy is the use of an internal standard, preferably a stable isotope-labeled version of the analyte. The internal standard is added to the sample at the beginning of the sample preparation process and experiences similar matrix effects as the native analyte. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effects can be compensated for, leading to more accurate quantification.

The following table outlines common matrix effects encountered in the analysis of this compound and potential mitigation strategies.

Matrix Type Potential Interfering Components Observed Matrix Effect Mitigation Strategies
SoilHumic and fulvic acids, minerals, co-extracted pesticides.Signal suppression or enhancement.Matrix-matched calibration, use of internal standards, thorough clean-up (e.g., d-SPE).
Water (Surface/Ground)Dissolved organic matter, inorganic salts.Ion suppression in ESI-MS.Dilution of the sample, use of a guard column, matrix-matched calibration.
Plant TissuesPigments (chlorophylls, carotenoids), lipids, sugars, secondary metabolites.Significant signal suppression, ion source fouling.Efficient clean-up (e.g., graphitized carbon black to remove pigments), use of isotope-labeled internal standards.

Table 2: Matrix Effects and Mitigation Strategies for this compound Analysis

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations of N 4 Isopropylphenyl N Phenylurea

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For phenylurea herbicides like isoproturon (B30282), key abiotic processes include photodegradation and hydrolysis.

Photodegradation, the breakdown of molecules by light, is a significant factor in the dissipation of isoproturon from soil and water surfaces. Studies reveal that the rate of this process is heavily influenced by the type of surface and the presence of other substances.

The photochemical degradation of isoproturon on various surfaces follows first-order rate kinetics. isws.org.in On an inert glass surface exposed to sunlight, isoproturon has a half-life of approximately 25.4 days. isws.org.in However, the degradation rate changes on soil surfaces. In a study comparing different soil types, the half-life was shortest on red soil (20.8 days) and longer on black soil (27.4 days) and alluvial soil (28.0 days). isws.org.in The slower degradation on black and alluvial soils is attributed to a quenching effect from humic substances, which are more abundant in these soils and interfere with the light-induced degradation process. isws.org.in

The mechanism of photodegradation involves several chemical transformations, including demethylation of the urea (B33335) side chain, oxidation of the aromatic ring, and molecular rearrangement. isws.org.in Analysis of irradiated samples has identified several photoproducts, such as:

3-(4-isopropyl-2/3-hydroxyphenyl)-1-methyl-1-hydroxymethylurea

3-(4-isopropyl-2/3-hydroxyphenyl)-1-methyl-1-(N,N-dimethylcarbamoyl)urea

3-(4-isopropyl-2/3-hydroxyphenyl)-1-methyl-1-(N-methylcarbamoyl)urea

3-(4-isopropyl-2/3-hydroxyphenyl)-1-methyl-1-carbamoyl urea isws.org.in

Table 1: Photodegradation Half-Life of Isoproturon on Different Surfaces

SurfaceHalf-Life (t½) in DaysReference
Glass25.4 isws.org.in
Red Soil20.8 isws.org.in
Black Soil27.4 isws.org.in
Alluvial Soil28.0 isws.org.in

Isoproturon undergoes slow hydrolysis in water, with a reported half-life of 30 days. isws.org.in Chemical transformation can also be induced through oxidation processes, which are relevant in water treatment scenarios. When treated with various oxidants, the degradation efficiency for phenylurea herbicides was found to be highest with ozone (O₃), followed by chlorine dioxide (ClO₂) and chlorine (Cl₂). nih.gov The degradation pathways during oxidation include N-dealkylation, hydroxylation of the phenyl ring, and cleavage of the bond between the nitrogen and carbon atoms of the urea group. nih.gov

Biotic Degradation and Biotransformation by Microbial Systems

Microbial activity is the primary driver of phenylurea herbicide degradation in soil and water. Microorganisms have evolved diverse enzymatic pathways to break down these complex molecules.

The most common microbial degradation pathway for isoproturon begins with the stepwise removal of the two methyl groups from the urea side chain. oup.com This process, known as N-demethylation, first transforms isoproturon into its monodemethylated metabolite, N-(4-isopropylphenyl)-N'-methylurea (MDIPU). oup.comoup.com The subsequent removal of the second methyl group yields the didemethylated metabolite, N-(4-isopropylphenyl)urea (DDIPU). oup.com

Following demethylation, the urea side chain is cleaved by hydrolysis to produce 4-isopropylaniline (B126951) (4IA). oup.com This aniline (B41778) derivative can then be further mineralized by certain microorganisms into carbon dioxide and biomass. oup.comnih.gov

Some bacterial strains are capable of an alternative pathway. For instance, Arthrobacter globiformis strain D47 possesses a phenylurea hydrolase enzyme that can directly cleave the N,N-dimethylurea side chain from isoproturon, yielding 4-isopropylaniline in a single step without forming the demethylated intermediates. oup.comoup.com Various soil fungi, including species like Cunninghamella elegans, are also known to carry out the N-demethylation of phenylurea herbicides. oup.com

The stepwise degradation of isoproturon results in a series of distinct metabolites that have been identified and characterized in laboratory and field studies. The primary products of the main degradation pathway are MDIPU and DDIPU. oup.com The subsequent hydrolysis product, 4-isopropylaniline (4IA), is a key intermediate. oup.comoup.com

While some bacteria can completely mineralize 4IA, this metabolite has a tendency to bind strongly and irreversibly to components of soil organic matter. oup.comoup.com This process creates non-extractable residues, which reduces the bioavailability of 4IA to degrading microorganisms and significantly slows or halts its complete mineralization in soil. oup.com In addition to these major metabolites, various hydroxylated byproducts, such as 2-OH-MDIPU and 2-OH-DDIPU, have also been detected in soil environments. oup.com

Table 2: Key Biodegradation Metabolites of Isoproturon

Metabolite NameAbbreviationFormation PathwayReference
N-(4-isopropylphenyl)-N'-methylureaMDIPUFirst N-demethylation of Isoproturon oup.comoup.com
N-(4-isopropylphenyl)ureaDDIPUSecond N-demethylation (from MDIPU) oup.com
4-isopropylaniline4IAHydrolysis of DDIPU or direct hydrolysis of Isoproturon oup.comoup.com
Hydroxylated Metabolites (e.g., 2-OH-MDIPU)-Ring oxidation during degradation oup.com

The rate and extent of isoproturon biodegradation are controlled by a combination of environmental and biological factors.

Soil Depth: The potential for biodegradation is highest in the topsoil, or plough layer, and decreases significantly in deeper subsurface environments where microbial populations are less dense and adapted. oup.com

Bioavailability: The adsorption of isoproturon and its metabolites, particularly 4-isopropylaniline, to soil organic matter can limit their availability to microorganisms, thereby reducing degradation rates. oup.com

Microbial Diversity: The efficiency of degradation can be enhanced by microbial consortia. nih.gov Synergistic relationships, where one bacterial species performs the initial hydrolysis and another mineralizes the resulting aniline, can lead to more complete and rapid breakdown of the herbicide. nih.gov Different bacterial strains show varying capabilities; for example, Arthrobacter sp. N2 was found to completely degrade isoproturon in a liquid culture within 5 days, whereas Ochrobactrum anthropi CD3 degraded about 89% over a 60-day period. mdpi.com

Environmental Mobility, Persistence, and Bioaccumulation Potential (Excluding Human Bioaccumulation/Safety)

Adsorption, Desorption, and Leaching Behavior in Soil Matrices

The mobility and retention of N-(4-isopropylphenyl)-N'-phenylurea, commonly known as isoproturon (IPU), in soil are critical factors determining its potential to contaminate groundwater. These processes are primarily governed by adsorption and desorption phenomena, which are influenced by soil properties such as organic carbon content, clay content, and pH. europa.eunih.gov

Studies have consistently shown that the adsorption of isoproturon in various soil types can be effectively described by the Freundlich isotherm equation. nih.gov The Freundlich adsorption coefficient (Kf) is a key parameter in this equation, indicating the adsorption capacity of the soil. A higher Kf value signifies stronger adsorption and consequently, lower mobility. Research has demonstrated a significant positive correlation between the Kf value for isoproturon and the organic carbon content of the soil. nih.gov For instance, in a study comparing different soil types, the Kf values for isoproturon were found to be higher in soils with greater organic matter. researchgate.net

The organic carbon-normalized adsorption coefficient (Koc) is often used to compare the adsorption potential of a chemical across different soils. For isoproturon, a Koc value of 126 has been reported, which suggests moderate mobility in soil. nih.gov However, the actual mobility can vary. For example, amending soil with charcoal has been shown to significantly increase the adsorption of isoproturon, thereby reducing its leaching potential. nih.gov In one study, increasing charcoal amendment from 0 to 50 g kg⁻¹ led to a substantial increase in the half-life of isoproturon in various soils, extending it from 54.6 to 71.4 days in paddy soil, from 16.0 to 136 days in Alfisol, and from 15.2 to 107 days in Vertisol. nih.gov

Leaching studies using soil columns have provided further insights into the movement of isoproturon. In a study comparing two Mediterranean soils, isoproturon was found to be more mobile in a calcareous soil with low organic carbon content, while no leaching was detected in a soil with high organic carbon content. researchgate.net This highlights the crucial role of soil composition in controlling the vertical transport of this herbicide. Another study using outdoor lysimeters over a four-year period found that only 0.13% to 0.31% of the applied radiolabeled isoproturon was leached. nih.gov However, a heavy rainfall event shortly after a second application led to the leaching of isoproturon and its degradation products at concentrations exceeding the EU threshold limit of 0.1 µg/L in a highly structured soil prone to forming macropores. nih.gov This indicates that under certain conditions, such as preferential flow, isoproturon can pose a risk to groundwater quality. nih.gov

Table 1: Freundlich Adsorption (Kf) and Organic Carbon-Normalized (Koc) Coefficients for Isoproturon in Various Soils

Soil TypeOrganic Carbon (%)Clay (%)pHKf (L/kg)Koc (L/kg)Reference
Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified126 nih.gov
Paddy SoilNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified nih.gov
AlfisolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified nih.gov
VertisolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified nih.gov

Transport and Distribution in Aquatic and Terrestrial Ecosystems

Once in the environment, this compound can be transported across different compartments. In terrestrial ecosystems, its distribution is largely dictated by its moderate mobility in soil. nih.gov Due to its relatively low tendency to adsorb to soil particles, particularly in soils with low organic matter, isoproturon has the potential to leach into groundwater, a phenomenon that has been observed in various European countries. coastalwiki.orgoup.com Field studies have shown that heavy rainfall events can facilitate the transport of isoproturon and its metabolites to deeper soil layers and eventually to groundwater. nih.gov

In aquatic ecosystems, isoproturon is considered quite persistent, with a half-life of approximately 30 days in water. coastalwiki.orgwho.int Its presence has been detected in rivers, streams, lakes, and even marine waters. oup.com The distribution of isoproturon in the aquatic environment is influenced by its water solubility (70.2 mg/L) and its low octanol-water partition coefficient (log Kow = 2.5), which indicates a low tendency for bioaccumulation in the fatty tissues of organisms. europa.eucoastalwiki.org However, some studies have shown that bioaccumulation can occur in certain aquatic species. For instance, a study using a freshwater microcosm observed a bioconcentration factor (BCF) of 15.8 in the duckweed Lemna minor. researchgate.net This suggests that while biomagnification through the food chain may not be a significant concern, direct accumulation in aquatic plants is possible. researchgate.net

The transport of isoproturon is not limited to water. While volatilization from moist soil surfaces is not considered a major dissipation pathway due to its low Henry's Law constant, atmospheric transport of spray drift during application can contribute to its distribution in the environment. nih.gov

Ecotoxicological Assessments on Non-Target Organisms (Excluding Human and Mammalian Toxicology for Safety Profiles)

Effects on Aquatic Organisms (e.g., algae, fish)

This compound exhibits significant toxicity to a range of non-target aquatic organisms, with algae being particularly sensitive. europa.eucoastalwiki.org As a photosystem II inhibitor, isoproturon's primary mode of action directly impacts photosynthetic organisms. europa.eu

For algae, the 96-hour EC50 (the concentration causing a 50% effect on growth) has been reported to be as low as 10 µg/L for the marine diatom Phaeodactylum tricornutum. europa.eu Other studies have found EC50 values for the green alga Chlamydomonas vulgaris to be 0.199 µM. nih.gov Chronic toxicity, expressed as the No-Observed-Effect Concentration (NOEC), has been determined to be 3.2 µg/L for algae. europa.eu

Fish are generally less sensitive to the acute effects of isoproturon compared to algae. coastalwiki.org The 96-hour LC50 (the concentration causing 50% mortality) for fish is typically in the range of several milligrams per liter. coastalwiki.org For example, acute toxicity occurs at concentrations above 18 mg/L. coastalwiki.org However, long-term exposure to concentrations above 1 mg/L may affect the growth of fish. coastalwiki.org

Aquatic invertebrates also show varying sensitivity. For the crustacean Daphnia magna, the chronic NOEC for reproduction is 10 µg/L. europa.eu Oysters have been reported to experience acute toxicity at concentrations above 370 µg/l. coastalwiki.org

Table 2: Ecotoxicity of Isoproturon to Various Aquatic Organisms

OrganismSpeciesEndpointValueReference
Alga (Diatom)Phaeodactylum tricornutum96-hr EC5010 µg/L europa.eu
Alga (Green Alga)Chlamydomonas vulgaris96-hr EC500.199 µM nih.gov
Algae (General)Not SpecifiedChronic NOEC3.2 µg/L europa.eu
Fish (General)Not SpecifiedAcute Toxicity>18 mg/L coastalwiki.org
Fish (General)Not SpecifiedLong-term Growth Effect>1 mg/L coastalwiki.org
CrustaceanDaphnia magnaChronic NOEC (reproduction)10 µg/L europa.eu
Mollusc (Oyster)Not SpecifiedAcute Toxicity>370 µg/L coastalwiki.org

Impact on Soil Microorganisms and Invertebrates

Soil microorganisms play a crucial role in the degradation of this compound in the terrestrial environment. oup.comoup.com While these microorganisms are key to its breakdown, the herbicide itself can have an impact on their communities and activities. Studies have shown that the application of isoproturon can lead to changes in the soil microbial biomass and enzyme activities. tandfonline.commdpi.com

In some cases, an increase in urease activity has been observed following the application of isoproturon at recommended doses. mdpi.com This could be due to several factors, including the utilization of isoproturon or its metabolites as a carbon source by certain microbial species, or the urea-like structure of isoproturon acting as a substrate for the urease enzyme. mdpi.com However, the impact can be complex and dependent on soil conditions. For instance, in soils amended with compost, isoproturon and its metabolites had no significant effect on urease activity, suggesting that organic amendments can buffer the effects of the herbicide. mdpi.com Some research has indicated that while isoproturon itself may not inhibit certain enzyme activities, its metabolites, such as monodemethyl-isoproturon and didemethyl-isoproturon, can be inhibitory. mdpi.com

The impact of isoproturon on soil invertebrates, such as earthworms, has also been investigated. Studies on the earthworm species Lumbricus terrestris and Aporrectodea caliginosa have shown that isoproturon is not acutely lethal even at high concentrations (up to 1.4 g/kg soil). researchgate.netnih.govnih.gov However, sublethal effects have been observed. Exposure to isoproturon can cause a significant reduction in the growth rate and a decrease in the total soluble protein content of earthworms. researchgate.netnih.govnih.govnih.gov For example, one study reported a maximum reduction in growth rate of -27.9% and a reduction in total soluble protein of -36.1% in Lumbricus terrestris. researchgate.net Another study on Aporrectodea caliginosa found a maximum reduction of 59.54% in total soluble protein. nih.govnih.gov These findings suggest that even if not lethal, isoproturon can have detrimental physiological effects on important soil fauna. researchgate.netnih.govnih.gov

Phytotoxicity to Non-Target Plant Species

As a herbicide, this compound is designed to be toxic to plants. Its mode of action involves the inhibition of photosynthesis at photosystem II. europa.eu While it is selective for certain weed species in cereal crops, it can also have phytotoxic effects on non-target plant species. coastalwiki.org

In terrestrial environments, the risk to non-target plants is also a concern. One study investigated the phytotoxicity of isoproturon to several submerged macrophytes in outdoor mesocosms. nih.gov Myriophyllum spicatum was identified as a sensitive species, showing adverse effects on its photosynthetic efficiency. nih.gov In contrast, Elodea canadensis and Potamogeton lucens were less sensitive to isoproturon. nih.gov Interestingly, the growth of E. canadensis and M. spicatum was not significantly reduced over the five-week exposure period, suggesting that while photosynthetic activity may be impacted, it may not always translate to a reduction in plant development under the tested conditions. nih.gov

Computational and Theoretical Investigations of N 4 Isopropylphenyl N Phenylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of N-(4-isopropylphenyl)-N'-phenylurea. These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

Key parameters derived from these calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap between them is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Theoretical calculations have been employed to study related urea (B33335) and thiosemicarbazide (B42300) derivatives. For instance, calculations on 4-phenyl-1-(propan-2-ylidene)thiosemicarbazide at the HF/6-311G** and B3LYP/6-311G** levels of theory revealed that the sulfur and nitrogen atoms carry significant negative charges, identifying them as potential sites for metal ion coordination. semanticscholar.org Similar principles can be applied to this compound to predict its reactive sites.

Furthermore, quantum chemistry methods can be used to calculate various thermodynamic properties and to predict spectroscopic data, such as infrared (IR) spectra, which aids in the structural characterization of the molecule. nih.gov By modeling the vibrational frequencies, a theoretical IR spectrum can be generated and compared with experimental data to confirm the molecular structure.

Table 1: Calculated Electronic Properties of a Related Thiosemicarbazide Derivative

Parameter Value Significance
HOMO Energy Varies with method Indicates electron-donating capacity
LUMO Energy Varies with method Indicates electron-accepting capacity
HOMO-LUMO Gap Varies with method Relates to chemical reactivity and stability
Molecular Hyperpolarizability 3.068×10⁻³⁰ esu Indicates second-order optical nonlinearity

Data derived from studies on 4-phenyl-1-(propan-2-ylidene)thiosemicarbazide. semanticscholar.org

Molecular Dynamics Simulations of Compound-Target Interactions (Non-Clinical)

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between this compound and its potential biological targets. These simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the nature of their interactions.

In a typical MD simulation setup, the compound and its target protein are placed in a simulated physiological environment, often a water box with ions to achieve neutrality. The system is then subjected to energy minimization to relieve any steric clashes. Subsequently, the simulation is run for a specific period, often in the nanosecond range, at a constant temperature and pressure.

The stability of the interaction can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. nih.gov A stable RMSD profile suggests that the ligand remains securely bound within the target's active site. nih.gov Further analysis can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.govijnc.ir For instance, MD simulations have been used to study the interaction of various ligands with proteins, revealing crucial binding interactions like pi-pi stacking and hydrogen bonds. ijnc.ir

The radius of gyration (Rg) can also be monitored to assess the compactness of the protein-ligand complex during the simulation. nih.gov A stable Rg value indicates that the binding of the ligand does not cause significant conformational changes in the protein. nih.gov

Docking Studies and Ligand-Protein Interaction Profiling for Structure-Based Design

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govyoutube.com This method is instrumental in structure-based drug design, allowing for the virtual screening of compound libraries and the optimization of lead compounds. nih.gov

For this compound, docking studies can identify potential biological targets by virtually screening it against a panel of proteins. The docking process involves generating a multitude of possible binding poses of the ligand within the protein's active site and scoring them based on their binding affinity. This scoring is often expressed in kcal/mol, with more negative values indicating a stronger predicted interaction.

The results of docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. This information is invaluable for understanding the molecular basis of the compound's activity and for guiding the design of more potent and selective analogs. For example, docking studies on thioazo compounds against Protein Filamin A showed binding energies ranging from -4.8 to -6.6 kcal/mol. nih.gov

Table 2: Illustrative Docking Scores of Thioazo Compounds against Protein Filamin A

Compound Docking Score (kcal/mol)
Compound 1 -5.8
Compound 2 -4.8
Compound 3 -6.6
Compound 4 -5.1
Compound 5 -6.2
Compound 6 -6.1
Doxorubicin (Reference) -5.5

This table illustrates typical data obtained from docking studies and does not represent actual data for this compound. nih.gov

Cheminformatics and Machine Learning for Property Prediction and Lead Optimization

Cheminformatics and machine learning are increasingly being used to predict the physicochemical properties, biological activities, and potential liabilities of chemical compounds. These approaches leverage large datasets of known molecules to build predictive models.

For this compound, quantitative structure-activity relationship (QSAR) models can be developed to correlate its structural features with its biological activity. 2D-QSAR models use descriptors calculated from the 2D structure of the molecule, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of the molecule and its interaction fields.

These models can predict the activity of novel derivatives of this compound, thereby prioritizing the synthesis of the most promising compounds. Machine learning algorithms can also be trained to predict various ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify potential issues early in the drug discovery process.

By combining these computational approaches, a comprehensive in silico profile of this compound can be generated, providing a solid foundation for its further development and optimization as a potential therapeutic agent or a valuable chemical probe.

Table 3: Compound Names Mentioned

Compound Name
This compound
4-phenyl-1-(propan-2-ylidene)thiosemicarbazide

Future Research Directions and Unaddressed Challenges in N 4 Isopropylphenyl N Phenylurea Research

Development of Sustainable and Economically Viable Synthetic Routes

A primary challenge in the production of N-(4-isopropylphenyl)-N'-phenylurea has been the reliance on hazardous reagents. Historically, its synthesis involved the use of phosgene (B1210022), a highly toxic chemical, posing significant safety and handling risks. google.com A key area for future research is the development and optimization of synthetic pathways that are both environmentally benign ("green") and cost-effective.

Current research has explored non-phosgene routes, for instance, using urea (B33335) as a primary raw material. google.com One patented method involves a two-step process:

Reaction of cumidine and urea with water as a solvent to produce the intermediate p-isopropyl phenylurea. google.com

Reaction of the intermediate with an aqueous solution of dimethylamine, using dimethylbenzene as a solvent, to yield isoproturon (B30282). google.com

This urea-based method is presented as a safer and more economical alternative to the phosgene route, with a reported total recovery of 76% and purity greater than 95%. google.com

Future research should focus on:

Catalyst Development: Investigating novel catalysts that can improve reaction efficiency and reduce energy consumption in non-phosgene pathways. For example, photocatalysis using impregnated catalysts like Cu/ZnO and Ni/ZnO has shown promise for the degradation of isoproturon, and similar principles could be explored for synthetic applications. cienve.org.tw

Alternative Reagents and Solvents: Exploring the use of renewable feedstocks and green solvents to further reduce the environmental footprint of the synthesis process. google.com

Process Optimization: Refining reaction conditions to maximize yield and purity while minimizing waste generation, moving towards a circular economy model for chemical production.

Synthetic Route Key Reagents Advantages Reported Yield/Purity Challenges for Future Research
Phosgene Route Phosgene, Cumidine, DimethylamineEstablished industrial processNot specifiedHigh toxicity of phosgene, hazardous production. google.com
Urea Route Urea, Cumidine, DimethylamineNon-toxic primary reagent, lower equipment investment, safer production. google.com76% yield, >95% purity. google.comOptimization of solvent use and energy efficiency.
Future Catalytic Routes Biocatalysts, PhotocatalystsPotential for high selectivity, mild reaction conditions, reduced waste.TheoreticalCatalyst stability, scalability, and cost-effectiveness.

Discovery of Novel Biological Targets and Refined Mechanistic Understanding (Non-Clinical)

The primary herbicidal action of this compound is the inhibition of photosynthesis at Photosystem II (PSII). researchgate.net However, the broader biological impacts, particularly on non-target organisms and at the molecular level, are not fully understood. There are concerns about its potential endocrine-disrupting properties, highlighting a gap in the current knowledge. nih.gov

Future non-clinical research should aim to:

Identify Novel Molecular Targets: Move beyond PSII to investigate other potential binding sites and off-target effects in various organisms. This includes exploring interactions with other enzyme systems and cellular pathways. The ability of certain fungi to degrade isoproturon using enzymes like lignin peroxidase (LiP) and manganese-dependent lignin peroxidase (MnP) suggests alternative biochemical interactions that warrant further investigation. researchgate.netresearchgate.net

Elucidate Metabolite Bioactivity: Isoproturon degrades in the environment into several metabolites, including N-(4-isopropylphenyl)-N'-methylurea (MDIPU), N-(4-isopropylphenyl)urea (DDIPU), and 4-isopropylaniline (B126951) (4-IA). researchgate.netoup.comcore.ac.uk Some studies suggest that these degradation products may be more persistent or toxic than the parent compound. researchgate.netoup.com A refined mechanistic understanding requires detailed investigation into the specific biological activities and targets of these key metabolites.

Characterize Degradation Pathways: Research has identified microorganisms, such as Sphingomonas sp. and Pseudomonas aeruginosa, capable of metabolizing and mineralizing isoproturon. researchgate.netnih.gov Future studies should focus on identifying the specific genes and enzymes involved in these biodegradation pathways. This knowledge is crucial not only for understanding its environmental fate but also for developing potential bioremediation strategies.

Advancements in Ultra-Trace Analytical Techniques for Environmental Monitoring

Due to its mobility in soil and persistence in water, this compound and its metabolites are frequently detected as contaminants in surface water and groundwater. who.intprimaryinfo.comoup.com Effective environmental monitoring requires highly sensitive and robust analytical methods capable of detecting these compounds at ultra-trace concentrations.

Significant progress has been made in this area, with established techniques including:

High-Performance Liquid Chromatography (HPLC) primaryinfo.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) primaryinfo.com

Liquid Chromatography-Mass Spectrometry (LC-MS) primaryinfo.com

Recent developments have focused on enhancing detection limits and simplifying sample preparation. For example, a spectrofluorimetric method using QuEChERS extraction has been developed with a limit of detection of 0.144 µg/mL. researchgate.net Furthermore, advanced procedures combining solid-phase extraction (SPE) with derivatization and solid-phase microextraction (SPME)-GC-MS have achieved detection limits for phenylurea herbicides below 1 ng/L in natural waters. nih.gov

Future research in this domain should prioritize:

Field-Deployable Sensors: Developing portable and real-time sensors for on-site environmental monitoring, enabling rapid screening of water and soil samples without the need for laboratory analysis.

Metabolite-Specific Methods: Creating analytical standards and validated methods specifically for the array of isoproturon degradation products, which are often not included in routine monitoring programs.

Matrix Effect Reduction: Improving extraction and clean-up techniques to minimize interference from complex environmental matrices like soil, sediment, and wastewater effluent, thereby enhancing the accuracy and reproducibility of trace-level quantification. nih.gov

Analytical Technique Typical Application Reported Detection Limit Future Research Focus
HPLC with UV/Electrochemical Detection Water and food sample analysis. who.intprimaryinfo.com10-100 ng/L. who.intImproving selectivity for metabolites.
GC-MS / LC-MS Broad environmental monitoring. primaryinfo.comNot specifiedHigher throughput and reduced cost.
QuEChERS-Spectrofluorimetry Vegetable and soil samples. researchgate.net0.144 µg/mL. researchgate.netExpanding applicability to water matrices.
SPE-SPME-GC-MS Ultra-trace analysis in natural waters. nih.gov0.3 - 1.0 ng/L. nih.govMiniaturization and automation for field use.

Comprehensive Ecosystem-Level Fate and Impact Assessments

While the environmental fate of this compound has been studied, with a reported half-life of around 30 to 40 days in water and soil, a comprehensive understanding of its long-term impact on entire ecosystems is lacking. who.intresearchgate.net The compound and its metabolites can leach into groundwater and persist for extended periods, potentially impacting non-target organisms and microbial communities. oup.com

Future research must adopt a more holistic, ecosystem-level approach by:

Long-Term Field Studies: Conducting multi-year monitoring studies in agricultural fields to track the persistence and leaching of isoproturon and its primary metabolites under real-world conditions. oup.com

Food Web Bioaccumulation Studies: Investigating the potential for bioaccumulation and biomagnification of isoproturon and its metabolites in aquatic and terrestrial food webs.

Microbiome Impact Analysis: Assessing the effects of chronic, low-level exposure on the structure and function of soil and aquatic microbial communities. This includes studying the potential for developing microbial populations with enhanced degradation capabilities, as suggested by the rapid mineralization observed in some previously treated soils. oup.com

Modeling and Prediction: Developing more sophisticated predictive models that integrate data on soil type, climate, agricultural practices, and microbial activity to better forecast the environmental fate and transport of the herbicide.

Integration of Multi-Omics Data with Chemical Research Findings

The advent of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful, systems-biology approach to understanding the effects of chemical compounds. Integrating multi-omics data can provide an unprecedentedly detailed view of the molecular responses of organisms to this compound exposure. frontiersin.orgmdpi.com

This represents a significant and largely unaddressed area of research. Future directions include:

Toxicogenomics: Using transcriptomics (RNA-seq) to identify genes and pathways that are up- or down-regulated in non-target organisms (e.g., algae, invertebrates, soil microbes) upon exposure to isoproturon and its metabolites. This can help uncover novel mechanisms of toxicity and biological stress responses.

Metabolomics: Applying metabolomic profiling to understand how isoproturon disrupts metabolic pathways in both target weeds and non-target organisms. This can also aid in identifying novel biodegradation products in environmental samples.

Proteomics: Analyzing changes in the proteome of organisms to identify specific proteins that are targeted or affected by the herbicide, providing direct evidence of its mode of action and potential off-target effects.

Integrated Data Analysis: Utilizing bioinformatics pipelines and frameworks to integrate these different omics datasets. frontiersin.org This integrative approach can reveal complex interactions and build comprehensive models of the herbicide's biological impact, facilitating the discovery of new biomarkers for environmental monitoring and risk assessment. mdpi.com

Q & A

Q. What are the primary research applications of N-(4-isopropylphenyl)-N'-phenylurea, and how is it synthesized?

this compound is widely used as a dummy template in molecularly imprinted polymers (MIPs) for selective recognition of phenylurea herbicides like isoproturon . Its synthesis typically involves reacting 4-isopropylaniline with phenyl isocyanate under anhydrous conditions. Key characterization methods include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and Fourier-transform infrared spectroscopy (FTIR) to verify urea bond formation .

Q. What analytical techniques are recommended for detecting this compound in environmental samples?

Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace detection in soil or water. Gas chromatography (GC) with electron capture detection (ECD) may also be used for metabolite analysis, such as 4-isopropylaniline, a degradation byproduct . Method validation should include recovery studies (spiked samples) and matrix effect corrections to ensure accuracy .

Q. How is this compound applied in molecular imprinting technology?

The compound serves as a dummy template in MIPs for phenylurea herbicides. The protocol involves copolymerizing functional monomers (e.g., methacrylic acid) and crosslinkers (e.g., ethylene glycol dimethacrylate) around the template. After polymerization, the template is removed via Soxhlet extraction with methanol/acetic acid, leaving cavities selective for structurally similar herbicides like isoproturon. Selectivity can be optimized by adjusting monomer-to-template ratios and solvent polarity during polymerization .

Advanced Research Questions

Q. How can computational modeling enhance the design of MIPs using this compound?

Density functional theory (DFT) and molecular dynamics (MD) simulations predict template-monomer binding affinities. For instance, Wang et al. (2005) used DFT to identify methacrylic acid as the optimal monomer for hydrogen bonding with the urea group . Advanced workflows integrate computational screening with experimental validation (e.g., binding assays using radiolabeled herbicides) to refine cavity specificity .

Q. What structural modifications of this compound improve its bioactivity in anticancer studies?

Introducing electron-withdrawing groups (e.g., -CF₃, -Cl) to the phenyl ring enhances cytotoxicity in non-small cell lung cancer (NSCLC) cells. Structure-activity relationship (SAR) studies suggest that substituents at the 4-position of the phenyl moiety increase apoptosis via Akt/GSK-3β/c-Myc pathway inhibition. Dose-response assays (e.g., MTT tests) and flow cytometry for cell cycle arrest (G1/S phase) are critical for validating efficacy .

Q. What mechanistic insights explain the environmental degradation of this compound and its metabolites?

Aerobic soil studies show that microbial degradation produces 4-isopropylaniline via N-demethylation. Stable isotope probing (SIP) with ¹³C-labeled urea can track degradation pathways. Contradictions in mineralization rates between soils (e.g., historically exposed vs. pristine) highlight the role of microbial community composition, which can be profiled via 16S rRNA sequencing .

Q. How does this compound compare to synthetic cytokinins in plant tissue culture?

Unlike natural cytokinins (e.g., zeatin), phenylurea derivatives like CPPU exhibit higher cytokinin-like activity but may induce hyperhydricity in shoots. Dose optimization (0.1–2.0 µM) and comparative transcriptomics (e.g., RNA-seq of VviRR genes in grapes) reveal tissue-specific responses, suggesting species-dependent thresholds for adverse effects .

Methodological Notes

  • Experimental Design : For MIP studies, include control polymers (non-imprinted) to differentiate selective vs. non-specific binding .
  • Data Contradictions : Discrepancies in herbicide adsorption capacities may arise from template leakage; validate via mass balance assays .
  • Safety : Handle degradation metabolites (e.g., 4-isopropylaniline) under fume hoods due to potential toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.